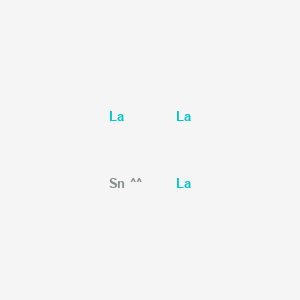
3-Benzylamino-7-chloro-1,2,4-benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylamino-7-chloro-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. Benzotriazines are known for their diverse biological activities and are used in various scientific research fields. The compound’s structure consists of a benzotriazine ring substituted with a benzylamino group at the 3-position and a chlorine atom at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylamino-7-chloro-1,2,4-benzotriazine can be achieved through several methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is followed by in situ oxidation with copper (I) ions and oxygen, leading to the formation of the desired benzotriazine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzylamino-7-chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzotriazines, amine derivatives, and benzotriazinyl radicals .
Applications De Recherche Scientifique
3-Benzylamino-7-chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 3-Benzylamino-7-chloro-1,2,4-benzotriazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable radicals that interact with cellular components, leading to various biological effects. For example, the formation of benzotriazinyl radicals can induce cytotoxicity in hypoxic tumor cells, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
3-Amino-1,2,4-benzotriazine: Known for its anticancer properties.
3-Aryl-1,2,4-benzotriazine: Exhibits diverse biological activities.
3-Aroyl-1,2,4-benzotriazine: Used in medicinal chemistry for drug development
Uniqueness: 3-Benzylamino-7-chloro-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and chlorine atom enhances its reactivity and potential for various applications compared to other benzotriazine derivatives.
Propriétés
Numéro CAS |
6298-44-8 |
|---|---|
Formule moléculaire |
C14H11ClN4 |
Poids moléculaire |
270.72 g/mol |
Nom IUPAC |
N-benzyl-7-chloro-1,2,4-benzotriazin-3-amine |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-7-12-13(8-11)18-19-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,19) |
Clé InChI |
AIZHAMIKDJNSCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC3=C(C=C(C=C3)Cl)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)

![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)



![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)


![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
